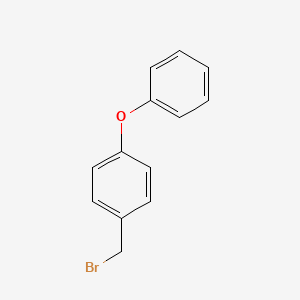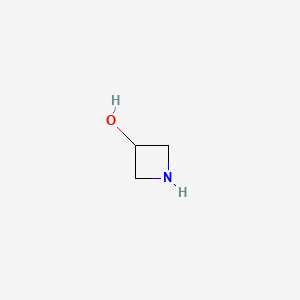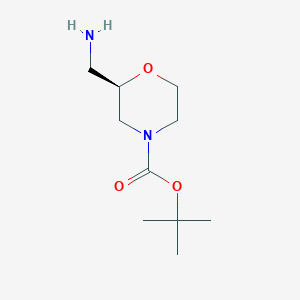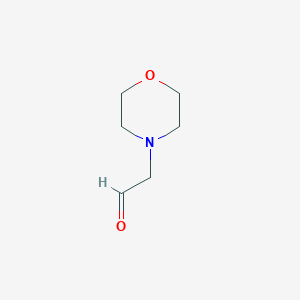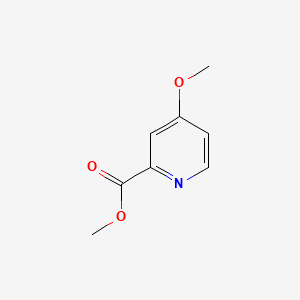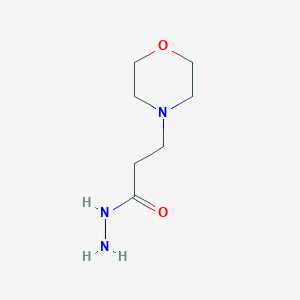
3-吗啉-4-基丙烷酰肼
描述
Morpholine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their biological activities. These compounds often serve as key pharmacophores or intermediates in the synthesis of various biologically active molecules, particularly those with potential applications in cancer treatment and as kinase inhibitors .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including condensation, amination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved a three-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule . The morpholine ring itself is known to adopt a chair conformation, which is crucial for its interaction with biological targets .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The presence of the morpholine moiety can influence the reactivity and selectivity of these compounds in reactions. For instance, the morpholine oxygen in 4-(pyrimidin-4-yl)morpholines is essential for forming key hydrogen bonding interactions and conferring selectivity in kinase inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the electrochemical properties of (3-morpholin-4-ylpropoxy) groups substituted cobalt and manganese phthalocyanines were studied using cyclic voltammetry, demonstrating the potential for electropolymerization on a Pt working electrode .
科学研究应用
药理学抑制剂开发:3-吗啉-4-基丙烷酰肼衍生物已被研究其在抑制 PI3K-AKT-mTOR 通路中的作用,该通路是细胞生长和癌症中的关键信号通路。研究人员发现吗啉同系物可以模拟吗啉的关键构象方面,作为 mTORC1 和 mTORC2 的有效选择性双重抑制剂 (Hobbs 等,2019)。
抗菌剂合成:吗啉衍生物,包括类似于 3-吗啉-4-基丙烷酰肼的衍生物,已用于合成有效的抗菌剂。例如,2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉已被合成并应用于创建苯丙胺和多角叶碱等抗菌化合物 (库马尔、萨达希瓦和兰加帕,2007)。
抗菌和抗脲酶活性:新型吗啉衍生物已被合成并评估其抗菌和抗脲酶活性。这些化合物已显示出对分枝杆菌等微生物和白色念珠菌和酿酒酵母等真菌的活性 (Bektaş 等,2012)。
抗炎研究:吗啉衍生物已被合成用于体外和体内抗炎应用。这些由吗啉和对氯苯甲腈开发的化合物在抗炎研究中显示出潜力 (索马谢卡和科特纳尔,2019)。
抗癌评价:某些含有吗啉杂环的基于吲哚的磺酰肼衍生物已被合成并筛选其抗癌活性。这些化合物显示出对乳腺癌细胞系的有效抑制,突出了吗啉衍生物在癌症治疗中的治疗潜力 (高尔等人,2022)。
抗菌剂开发:已设计和合成了含有吗啉部分的新型 1,2,4-三唑衍生物作为抗菌剂。其中一些化合物表现出良好或中等的抗菌活性 (沙欣等人,2012)。
药物化学中的构建模块:桥连的双环吗啉,如 3-氧杂-6-氮杂双环[3.1.1]庚烷,已被合成作为药物化学研究中的重要构建模块。这些化合物显示出与吗啉相似的亲脂性,并用于合成各种药理活性分子 (沃克、埃克洛夫和贝多尔,2012)。
属性
IUPAC Name |
3-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXMRKFJWOESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364760 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropanohydrazide | |
CAS RN |
59737-33-6 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)




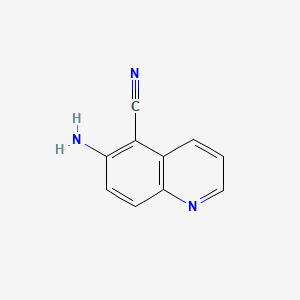
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

